molecular formula C19H22Cl2N2O3S B4929704 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Cat. No.: B4929704
M. Wt: 429.4 g/mol
InChI Key: SZEZLADSRHFGLU-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-14(2)11-22-19(24)13-23(12-15-6-4-3-5-7-15)27(25,26)18-10-16(20)8-9-17(18)21/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEZLADSRHFGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and dichlorophenyl sulfonyl groups, followed by their attachment to the glycinamide backbone. Common reagents used in these reactions include benzyl chloride, 2,5-dichlorobenzenesulfonyl chloride, and isobutylamine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and mixing rates, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Hydroxide ions, amines; reactions often occur in polar solvents such as water or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it could interact with cell surface receptors, triggering intracellular signaling pathways that result in various physiological responses.

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can be compared with other similar compounds, such as:

  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)glycinamide
  • N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and biological activity

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